

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenol

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Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethyl)phenol

Cat. No.: B042345

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IUPAC Name: **2-Chloro-5-(trifluoromethyl)phenol**

This technical guide provides a comprehensive overview of **2-Chloro-5-(trifluoromethyl)phenol**, a halogenated aromatic organic compound with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, a representative synthesis protocol, and an exploration of its biological activities.

Chemical and Physical Properties

2-Chloro-5-(trifluoromethyl)phenol is a substituted phenol characterized by the presence of a chlorine atom and a trifluoromethyl group on the benzene ring. These substitutions significantly influence its chemical reactivity and biological activity. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
IUPAC Name	2-Chloro-5-(trifluoromethyl)phenol	[1]
CAS Number	40889-91-6	[1]
Molecular Formula	C ₇ H ₄ ClF ₃ O	[1]
Molecular Weight	196.55 g/mol	[1]
Appearance	White to off-white crystalline solid	
Boiling Point	87-88 °C at 38 mmHg	
Density	1.459 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.473	
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.	

Synthesis

While specific, detailed industrial synthesis protocols for **2-Chloro-5-(trifluoromethyl)phenol** are often proprietary, a representative multi-step synthetic route can be proposed based on established organic chemistry principles and published methods for analogous compounds.[\[2\]](#) [\[3\]](#) The following protocol describes a plausible pathway starting from commercially available precursors.

Representative Experimental Protocol

Step 1: Nitration of 4-chlorobenzotrifluoride

- To a stirred solution of 4-chlorobenzotrifluoride in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) at a controlled temperature, typically between 0 and 10 °C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete nitration.
- Pour the reaction mixture over crushed ice, which will cause the precipitation of the crude product, 2-nitro-4-chlorobenzotrifluoride.
- Filter the precipitate, wash it with cold water until the washings are neutral, and then dry it under a vacuum.

Step 2: Reduction of the Nitro Group

- Dissolve the 2-nitro-4-chlorobenzotrifluoride obtained in the previous step in a suitable solvent, such as ethanol or methanol.
- Add a reducing agent, for example, iron powder or tin(II) chloride, to the solution.
- Acidify the mixture with hydrochloric acid and heat it to reflux for several hours. The progress of the reduction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture and make it alkaline by adding a base, such as sodium hydroxide, to precipitate the iron or tin hydroxides.
- Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.
- Dry the organic extract over anhydrous sodium sulfate, and then remove the solvent under reduced pressure to yield 2-amino-4-chlorobenzotrifluoride.

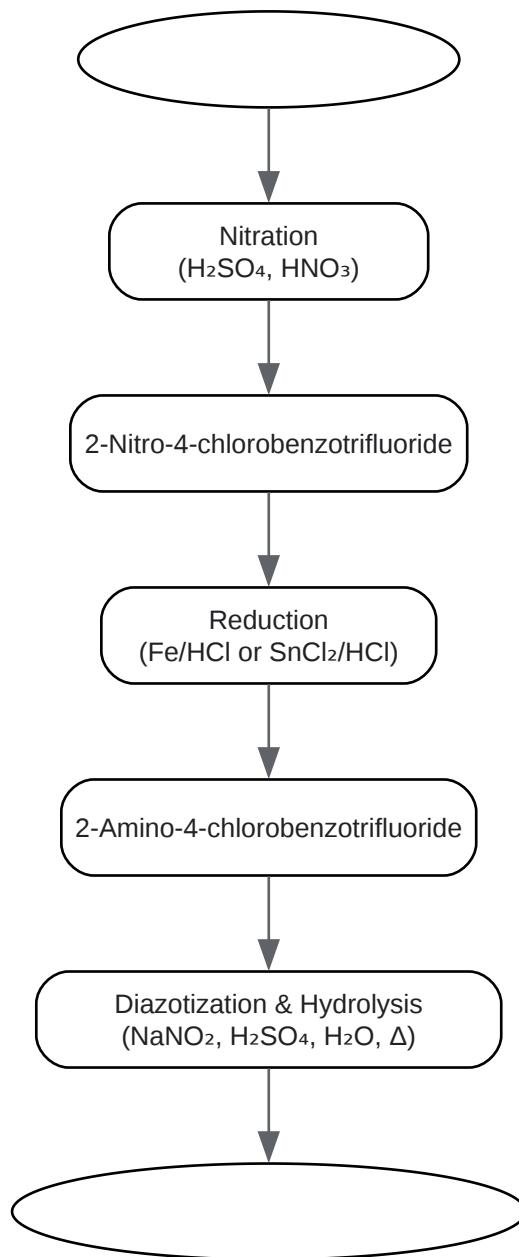
Step 3: Diazotization and Hydrolysis

- Dissolve the 2-amino-4-chlorobenzotrifluoride in an aqueous solution of a strong acid, such as sulfuric acid.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a chilled aqueous solution of sodium nitrite to the reaction mixture. This step generates the diazonium salt.

- After the diazotization is complete, slowly heat the reaction mixture. The diazonium group will be hydrolyzed to a hydroxyl group, releasing nitrogen gas.
- Extract the resulting **2-Chloro-5-(trifluoromethyl)phenol** with an appropriate organic solvent.
- Purify the crude product by techniques such as column chromatography or distillation under reduced pressure to obtain the final, pure compound.

Synthesis Workflow Diagram

Synthesis Workflow for 2-Chloro-5-(trifluoromethyl)phenol

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A representative synthetic pathway for **2-Chloro-5-(trifluoromethyl)phenol**.

Biological Activity and Potential Mechanism of Action

Phenolic compounds, including halogenated derivatives, are known to exhibit a broad range of biological activities.^[4] **2-Chloro-5-(trifluoromethyl)phenol**, in particular, has been noted for its antimicrobial properties. The general mechanism of action for phenolic compounds against microorganisms often involves the disruption of the cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell death.^[5]

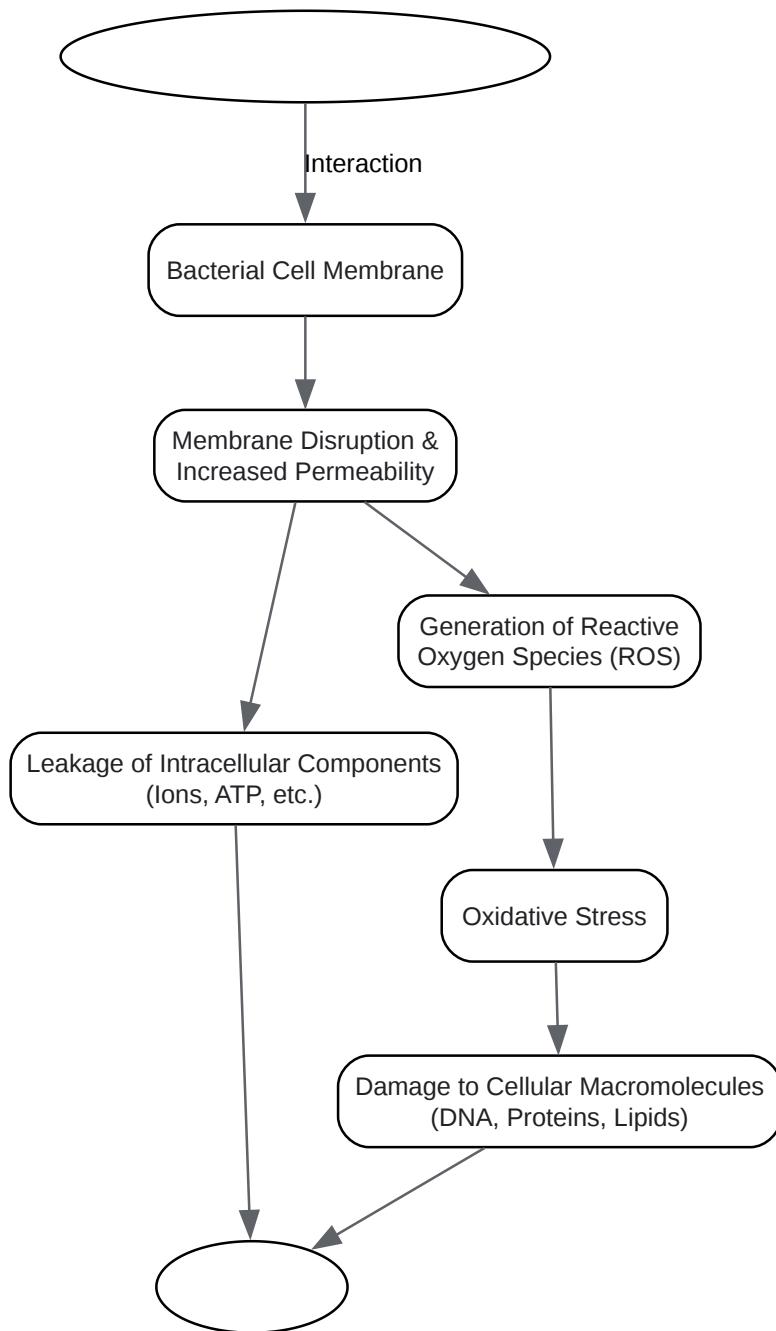
The trifluoromethyl group can enhance the lipophilicity of the molecule, which may facilitate its passage through the lipid-rich cell membranes of bacteria and fungi. Furthermore, the electron-withdrawing nature of both the chlorine and trifluoromethyl substituents can increase the acidity of the phenolic hydroxyl group, potentially influencing its interactions with biological macromolecules.^[6]

While a specific signaling pathway directly modulated by **2-Chloro-5-(trifluoromethyl)phenol** has not been extensively elucidated in publicly available literature, it is plausible that, like other cytotoxic phenols, it could induce cellular stress responses. A potential mechanism could involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of cell death pathways such as apoptosis.

Postulated Cellular Impact Pathway

The following diagram illustrates a plausible, generalized pathway of how **2-Chloro-5-(trifluoromethyl)phenol** might exert its cytotoxic effects on a microbial cell, based on the known activities of similar phenolic compounds.

Postulated Antimicrobial Mechanism of 2-Chloro-5-(trifluoromethyl)phenol

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A generalized antimicrobial mechanism for phenolic compounds.

Applications in Research and Development

2-Chloro-5-(trifluoromethyl)phenol serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its utility stems from the unique combination of its functional groups, which can be further modified to create a diverse range of derivatives.

In drug discovery, the trifluoromethyl group is often incorporated into lead compounds to improve their metabolic stability, binding affinity, and bioavailability.^[7] The chloro- and hydroxyl-functionalities on the phenyl ring provide reactive sites for various chemical transformations, making it a versatile intermediate for the synthesis of novel therapeutic agents.

In the agrochemical industry, this compound is a precursor for the development of new herbicides and fungicides. The presence of the trifluoromethyl group can enhance the efficacy and selectivity of these crop protection agents.

Conclusion

2-Chloro-5-(trifluoromethyl)phenol is a valuable chemical intermediate with a well-defined set of physical and chemical properties. While its direct biological mechanism of action requires further detailed investigation, its role as a precursor in the synthesis of bioactive molecules is well-established. The representative synthetic pathway and the postulated mechanism of action provided in this guide offer a solid foundation for researchers and professionals working in drug development and agrochemical synthesis. Further studies into its specific molecular targets and signaling pathway interactions will undoubtedly open up new avenues for its application.

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